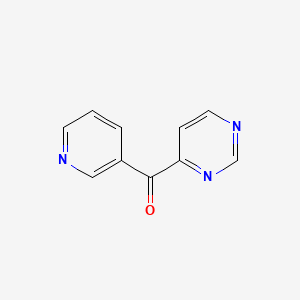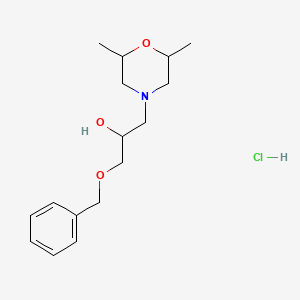
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a morpholino ring, and a propanol backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of benzyl alcohol with an appropriate epoxide to form the benzyloxy intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol
- 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-one
- 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-amine
Uniqueness
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its non-salt counterparts.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-8-17(9-14(2)20-13)10-16(18)12-19-11-15-6-4-3-5-7-15;/h3-7,13-14,16,18H,8-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHCOMGJRVVCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
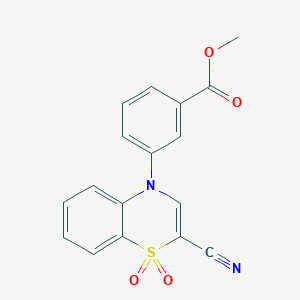


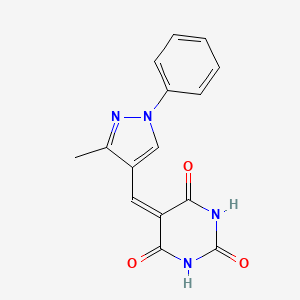
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2361110.png)
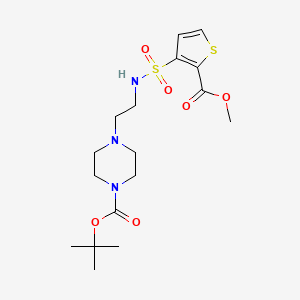
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2361114.png)
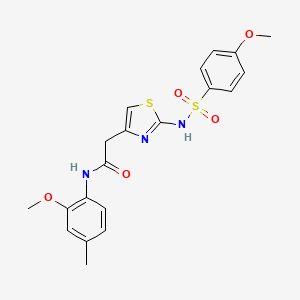

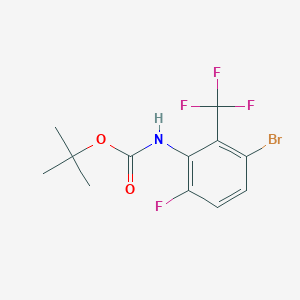
![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)
